molecular formula C10H11NO2 B11913599 5,6-Dimethoxy-2H-isoindole

5,6-Dimethoxy-2H-isoindole

Cat. No.: B11913599
M. Wt: 177.20 g/mol
InChI Key: UACYUNYHUSKWDP-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a fused benzopyrrole ring system and are regioisomers of the more common indole heterocycle. The presence of methoxy groups at the 5 and 6 positions of the isoindole ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethoxybenzylamine with suitable reagents to form the isoindole ring. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Dimethoxy-2H-isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2H-isoindole is unique due to the presence of methoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research studies .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5,6-dimethoxy-2H-isoindole

InChI

InChI=1S/C10H11NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-6,11H,1-2H3

InChI Key

UACYUNYHUSKWDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CNC=C2C=C1OC

Origin of Product

United States

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